Cbz-NH-PEG6-C2-acid

PROTAC linker optimization ternary complex geometry PEG chain length SAR

Cbz-NH-PEG6-C2-acid (CAS 1334177-80-8, MW 487.54 g/mol, C₂₃H₃₇NO₁₀) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a carbobenzyloxy (Cbz)-protected amine, a precise six-unit PEG spacer, and a terminal propionic acid group. Classified as a PROTAC linker within the PEG category, it serves as an intermediate building block for assembling proteolysis-targeting chimeras (PROTACs), enabling the covalent connection of an E3 ligase ligand to a target-protein warhead via sequential amide coupling after Cbz deprotection.

Molecular Formula C23H37NO10
Molecular Weight 487.5 g/mol
CAS No. 1334177-80-8
Cat. No. B606521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG6-C2-acid
CAS1334177-80-8
SynonymsCbz-N-amido-PEG6-acid
Molecular FormulaC23H37NO10
Molecular Weight487.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26)
InChIKeyQWAOJWRYJPALAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cbz-NH-PEG6-C2-acid (CAS 1334177-80-8): Procurement-Grade Monodisperse PEG6 PROTAC Linker


Cbz-NH-PEG6-C2-acid (CAS 1334177-80-8, MW 487.54 g/mol, C₂₃H₃₇NO₁₀) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a carbobenzyloxy (Cbz)-protected amine, a precise six-unit PEG spacer, and a terminal propionic acid group . Classified as a PROTAC linker within the PEG category, it serves as an intermediate building block for assembling proteolysis-targeting chimeras (PROTACs), enabling the covalent connection of an E3 ligase ligand to a target-protein warhead via sequential amide coupling after Cbz deprotection . The compound is supplied as a colorless to light yellow viscous liquid with typical vendor purity ≥98%, stored at −20 °C [1].

Why Cbz-NH-PEG6-C2-acid Cannot Be Replaced by Shorter PEG, Longer PEG, Boc-Protected, or Fmoc-Protected Analogs


Generic substitution of Cbz-NH-PEG6-C2-acid with another PEG linker is scientifically hazardous because linker length, protecting-group chemistry, and terminal functionality are not independent variables; they co-determine ternary-complex geometry, synthetic orthogonality, and downstream PROTAC potency . The six-unit PEG chain occupies the empirically validated optimal window between the rigid PEG4 span and the entropically penalized PEG8–PEG12 lengths, with structure–activity relationships showing that lengthening the PEG spacer from 4 to 8 units can alter ternary-complex residence time by up to an order of magnitude . The Cbz protecting group enables hydrogenolytic deprotection under neutral conditions, a capability absent in Boc-protected (acid-labile) and Fmoc-protected (base-labile) analogs, which precludes their use when acid- or base-sensitive functionalities are present elsewhere in the synthetic sequence [1]. Furthermore, the terminal propionic acid (–CH₂CH₂COOH) provides a two-carbon spacer separating the carboxylate from the PEG oxygen, reducing steric occlusion during amide coupling relative to the shorter –CH₂COOH terminus found in many PEG-acid linkers .

Cbz-NH-PEG6-C2-acid Quantitative Differentiation Evidence Versus Closest Analogs


PEG6 Linker Length Occupies the Optimal Middle Ground Between PEG4 Rigidity and PEG8 Entropic Penalty for Ternary Complex Formation

In comparative PROTAC design studies, the PEG6 spacer provides an extended end-to-end distance of approximately 2–3 nm (~18 backbone atoms) . This falls within the empirically validated optimal window: PEG4 (~14 atoms) imposes a near-rigid span often too short to cross ternary-complex interfaces without strain, accounting for sub-maximal ubiquitination even when binary binding appears strong . PEG8 (~22 atoms) introduces additional gauche conformations that function as shock absorbers but can reduce the effective local concentration of warheads . PEG6 comfortably crosses most reported ternary structures, bringing lysine side chains of the target and the catalytic cysteine of the E3 ligase into native-substrate-like geometry without the entropic penalty of excessive flexibility . Structure–activity relationships from multiple PROTAC campaigns demonstrate that incremental addition of just two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar potency, a non-linear response that underscores why PEG6 is the first experimental variable in rational PROTAC design workflows .

PROTAC linker optimization ternary complex geometry PEG chain length SAR

PEG Linker Length Directly Controls Degradation Potency: PEG2 vs. PEG3–PEG6 Comparison in a CRBN-Recruiting PROTAC System

In a 2026 study by the authors of 'Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation,' six CRBN-based PROTACs were synthesized with PEG linkers of varying lengths (PEG2 through PEG6) and evaluated for GSPT1 degradation [1]. PROTACs with PEG2 linkers (compounds 2 and 2bis) exhibited potent GSPT1 degradation with DC50 values of 0.87/0.43 µM (2) and 0.43/0.31 µM (2bis), and Dmax values of 82/74% and 90/96%, respectively [1]. In contrast, PROTACs with PEG3 (compound 3) showed reduced degradation (DC50 0.59/0.70 µM; Dmax 68/29%), while PEG4, PEG5, and PEG6 PROTACs (compounds 4, 5, 6) did not induce GSPT1 degradation at all [1]. This study demonstrates for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker, with PEG2 being the only length that supported productive degradation in this specific target–E3 pair [1]. While Cbz-NH-PEG6-C2-acid itself was not the linker in this study (which used thalidomide–PEG–Retro-2 conjugates), the findings provide class-level evidence that PEG linker length is not a passive variable but a critical conformational tuner [1].

PROTAC degradation efficiency DC50 linker-length dependence GSPT1 degradation

Cbz Protecting Group Enables Orthogonal Hydrogenolytic Deprotection Unavailable in Boc-Protected, Fmoc-Protected, or m-PEG Analogs

The Cbz (carboxybenzyl) protecting group on Cbz-NH-PEG6-C2-acid can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C, ambient pressure) to unmask the free amine for downstream conjugation, while leaving the terminal carboxylic acid and any acid-labile or base-sensitive functionalities elsewhere in the molecule intact . This orthogonal deprotection strategy is not available with Boc-protected analogs (e.g., Acid-PEG6-C2-Boc, CAS 2093153-84-3), which require acidic conditions (TFA) for deprotection and are incompatible with acid-sensitive substrates . Similarly, Fmoc-protected PEG6 linkers (e.g., Fmoc-NH-PEG6-C2-acid) require basic conditions (piperidine) for deprotection, precluding their use with base-sensitive functionalities . Non-cleavable PEG analogs such as m-PEG6-acid feature a terminal methyl ether that cannot be removed, eliminating the possibility of sequential or staged functional-group exposure during multi-step PROTAC syntheses . The Cbz group thus provides a chemically addressable handle that expands the synthetic toolbox available for complex PROTAC assembly.

orthogonal deprotection Cbz hydrogenolysis PROTAC synthesis strategy

PEG Linker Class Provides Up to 3 Orders of Magnitude Higher Cell Permeability Versus Alkyl Linkers in PROTAC Constructs

A 2025 study combining MD simulations and NMR spectroscopy compared two VHL-based PROTACs differing only by replacement of two methylene groups in the linker with oxygen atoms (alkyl linker vs. PEG linker) [1]. The PEG-containing PROTAC exhibited close to 3 orders of magnitude (approximately 1,000-fold) higher cell permeability than the alkyl analog [1]. This effect arises because PEG linkers adopt conformations of similar shape and polarity in both polar and nonpolar environments, whereas alkyl linkers undergo environment-dependent hydrophobic collapse that reduces permeability [1]. While Cbz-NH-PEG6-C2-acid itself was not the exact linker studied, the class-level advantage of PEG over alkyl linkers is directly transferable to any PROTAC incorporating a PEG-based spacer [1]. For programs targeting oral bioavailability, PEG linkers offer a substantial permeability advantage that alkyl linkers cannot match .

PROTAC permeability oral bioavailability linker composition

Cbz-NH-PEG6-C2-acid Features a Terminal Propionic Acid Spacer That Reduces Steric Hindrance During Amide Coupling Relative to Shorter –CH₂COOH-Terminated Analogs

Cbz-NH-PEG6-C2-acid incorporates a –CH₂CH₂COOH (propionic acid) terminus, which provides a two-carbon spacer separating the carboxylate from the terminal PEG ether oxygen . In contrast, many closely related Cbz-NH-PEGn-CH₂COOH linkers (e.g., Cbz-NH-PEG2-CH₂COOH, CAS 165454-06-8; Cbz-NH-PEG10-CH₂COOH) feature a –CH₂COOH (acetic acid) terminus directly adjacent to the PEG oxygen [1]. The additional methylene unit in the propionic acid terminus reduces steric occlusion during EDC/DCC-mediated amide coupling to primary amines, potentially improving conjugation yields when coupling to sterically demanding E3 ligase ligands or target-protein warheads [2]. This structural feature is shared among the 'C2-acid' subfamily (Cbz-NH-PEGn-C2-acid) but is absent in the 'CH₂COOH' subfamily, representing a meaningful procurement distinction for synthetic chemists optimizing PROTAC assembly protocols .

amide coupling efficiency linker terminal group PROTAC conjugation

Monodisperse PEG6 Architecture Ensures Batch-to-Batch Reproducibility in PROTAC SAR Studies Versus Polydisperse PEG Mixtures

Cbz-NH-PEG6-C2-acid is a monodisperse PEG derivative with a defined molecular weight of 487.54 g/mol [1]. In PROTAC construction, traditional polydisperse PEG linkers produce a mixture of molecules with varying chain lengths, leading to two documented problems: batch-to-batch variation in pharmacological data and the inability to attribute observed activity changes specifically to linker length versus interference from heterogeneous components [2]. Monodisperse PEG fundamentally solves this by ensuring every PROTAC molecule synthesized has an identical structure and chain length, forming the foundation for reliable structure–activity relationships [2]. The compound is commercially available at ≥98% purity with fully characterized physicochemical properties including LogP = −0.25 and tPSA = 131 Ų, enabling accurate prediction of conjugate properties . In contrast, generic or in-house synthesized polydisperse PEG linkers introduce micro-heterogeneities that translate to slow attrition in data reproducibility across independent experimental campaigns .

monodisperse PEG PROTAC reproducibility SAR reliability

Optimal Procurement and Application Scenarios for Cbz-NH-PEG6-C2-acid in PROTAC Development


PROTAC Library Synthesis Requiring Orthogonal Cbz Deprotection in the Presence of Acid- or Base-Sensitive Warheads

When constructing a PROTAC library where the target-protein warhead or E3 ligase ligand contains acid-labile (e.g., tert-butyl esters, acetals) or base-sensitive (e.g., esters, certain heterocycles) functional groups, Cbz-NH-PEG6-C2-acid is the preferred linker intermediate. The Cbz group can be removed via neutral hydrogenolysis (H₂, Pd/C) without disturbing these sensitive functionalities, a capability that Boc-protected (acid-labile deprotection) and Fmoc-protected (base-labile deprotection) analogs cannot provide . This orthogonality enables a sequential synthetic strategy: (1) couple the carboxylic acid to an amine-bearing ligand via EDC/DCC; (2) hydrogenolyze the Cbz group to unmask the free amine; (3) couple the free amine to a second ligand, all without protecting-group incompatibility [1].

Systematic Linker-Length SAR Screening Where PEG6 Serves as the Empirically Validated Starting Point

In a PROTAC optimization campaign where linker length is being systematically varied, Cbz-NH-PEG6-C2-acid represents the optimal starting compound for the initial round of synthesis. The PEG6 spacer (~18 atoms, ~2–3 nm extended length) occupies the middle ground between PEG4 rigidity and PEG8/PEG12 excessive flexibility, and has been empirically validated across multiple PROTAC targets as the length most likely to support productive ternary complex formation . Structure–activity relationships show that incremental addition of two ethylene-glycol units can switch a molecule from inactive to sub-nanomolar potency, and the PEG4→PEG6→PEG8 triad is the standard first experimental variable recommended in rational PROTAC design workflows [1]. Synthesizing the PEG6 variant first, followed by PEG4 and PEG8 analogs, maximizes the probability of identifying an active degrader in the fewest synthetic iterations.

Multi-Step PROTAC Assembly Requiring the Propionic Acid Terminus for Reduced Steric Hindrance During Conjugation

For PROTAC constructs where the E3 ligase ligand or target-protein warhead presents a sterically encumbered primary amine for linker attachment, Cbz-NH-PEG6-C2-acid with its –CH₂CH₂COOH (propionic acid) terminus is preferred over –CH₂COOH-terminated analogs (e.g., Cbz-NH-PEG6-CH₂COOH or shorter PEGn-CH₂COOH linkers) . The additional methylene spacer between the carboxylate carbon and the PEG ether oxygen reduces steric occlusion during EDC/DCC-mediated amide coupling, potentially improving conjugation yields for demanding substrates [1]. This practical advantage translates to higher isolated yields of PROTAC intermediates and reduced consumption of precious E3 ligase ligand–linker conjugates.

Development of Orally Bioavailable PROTACs Leveraging Documented PEG-Class Permeability Advantages

For PROTAC programs targeting oral administration, incorporating Cbz-NH-PEG6-C2-acid as the linker building block capitalizes on the documented class-level permeability advantage of PEG linkers over alkyl linkers. MD simulation and NMR studies have demonstrated that PEG-containing PROTACs exhibit close to 3 orders of magnitude higher cell permeability than structurally analogous alkyl-linker PROTACs, an effect attributed to the ability of PEG to maintain similar conformational ensembles in both polar and nonpolar environments . While Cbz-NH-PEG6-C2-acid is an intermediate that is deprotected prior to final PROTAC assembly, the resulting amine-PEG6-propionic acid conjugate retains the full PEG backbone and its associated permeability benefits in the final degrader molecule [1].

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